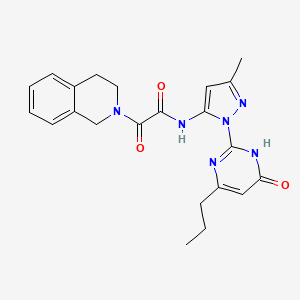

![molecular formula C18H22FNO3S B2554392 3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine CAS No. 338956-80-2](/img/structure/B2554392.png)

3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide compounds is not explicitly detailed for the specific compound of interest. However, paper discusses the synthesis of related antitumor sulfonamides, which are evaluated for their cell cycle inhibition properties. These compounds are synthesized from sulfonamide-focused libraries and have been selected for clinical trials due to their potent antimitotic and antiproliferative activities. The synthesis of related compounds involves the formation of sulfonamide linkages, which are likely to be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamides plays a crucial role in their biological activity, as seen in paper . The paper highlights the importance of the pharmacophore structure in determining the drug-sensitive cellular pathways. While the specific molecular structure of 3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is not analyzed, the general structure-activity relationship of sulfonamides can be extrapolated to predict the potential biological activity of the compound.

Chemical Reactions Analysis

Paper provides information on the reactivity of halogenopyridines with potassium tert-butoxide and potassium benzenethiolate in dimethyl sulfoxide (DMSO). The reactions proceed through an addition-elimination mechanism or an EA-mechanism, leading to the formation of tert-butoxypyridines or phenylthio derivatives. This suggests that the pyridine moiety in the compound of interest may undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly provided in the papers. However, the properties of sulfonamides and halogenated pyridines, such as solubility, reactivity, and stability, can be inferred from the general behavior of these classes of compounds. For instance, the presence of a fluorine atom and a sulfonamide group in the compound may affect its polarity and hydrogen bonding capability, influencing its solubility and interaction with biological targets .

Scientific Research Applications

Hypoglycemic Activity

One research area involves the study of benzoic acid derivatives for their hypoglycemic activity. These studies explore the structure-activity relationships to identify compounds with potential therapeutic applications for type 2 diabetes. For instance, repaglinide, a related compound, has shown significant activity as a therapeutic for type 2 diabetic patients, demonstrating the importance of specific structural features for enhancing hypoglycemic activity (Grell et al., 1998).

Advanced Materials

The synthesis and properties of novel materials, such as soluble fluorinated polyamides containing pyridine and sulfone moieties, highlight the relevance of specific chemical structures for creating materials with desirable properties like high glass transition temperatures, mechanical strength, and low dielectric constants. These materials have potential applications in various fields, including electronics (Liu et al., 2013).

Photoluminescence

Research into iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands demonstrates the potential for creating highly luminescent materials. These studies focus on the synthesis and characterization of complexes that could be used in light-emitting devices, with sulfone derivatives showing particularly high photoluminescence quantum yields (Constable et al., 2014).

Polymer Electrolytes

The development of guanidinium-functionalized anion exchange polymer electrolytes via activated fluorophenyl-amine reaction showcases the synthesis of materials that could have significant implications for energy storage and conversion devices. These materials offer precise control of cation functionality and stability, which is crucial for applications in fuel cells and batteries (Kim et al., 2011).

Molecular Probes and Drug Discovery

The functionalization of 1,4-dihydropyridines as antagonist molecular probes for A3 adenosine receptors illustrates the compound's role in the development of molecular probes that could be used to study various biological processes and potential therapeutic applications. These probes are designed to have high selectivity and affinity for specific receptor subtypes, highlighting the importance of structural modifications for targeted biological activity (Li et al., 1999).

properties

IUPAC Name |

3-(5-fluoro-2-methylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO3S/c1-11(2)10-23-18-17(13(4)8-14(5)20-18)24(21,22)16-9-15(19)7-6-12(16)3/h6-9,11H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKPKDDMPBOWKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2554309.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2554317.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2554318.png)

![Diethyl 5-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2554326.png)